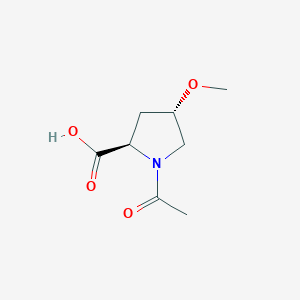![molecular formula C12H11N3S B1416329 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082895-66-6](/img/structure/B1416329.png)
4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Vue d'ensemble
Description
“4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is an orally available, potent and selective ghrelin receptor inverse agonist . It is also known as PF-05190457 .
Synthesis Analysis
The synthesis of this compound involves the reaction of a predecessor molecule named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate with the appropriate hydrazonoyl halide derivatives . The chemical composition of all the newly synthesized derivatives were confirmed by their microanalytical and spectral data (FT-IR, mass spectrometry, 1H-NMR and 13C-NMR) .Molecular Structure Analysis
The molecular structure of “4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is represented by the InChI code: 1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of a predecessor molecule with hydrazonoyl halide derivatives . The reaction produces respective 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.31 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Nanotechnology
Lastly, the compound’s potential applications in nanotechnology should not be overlooked. It could be used to modify the surface properties of nanoparticles or in the design of molecular machines and devices at the nanoscale.
Each of these applications represents a unique field of study where 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline could have significant scientific impact. The exploration of these applications could lead to breakthroughs in various disciplines and contribute to the advancement of science and technology .
Mécanisme D'action
Propriétés
IUPAC Name |
4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIYXBSYJWFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)








![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)
